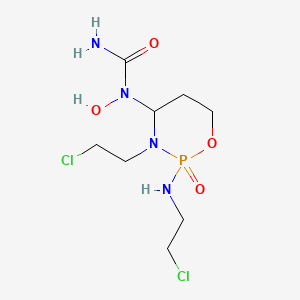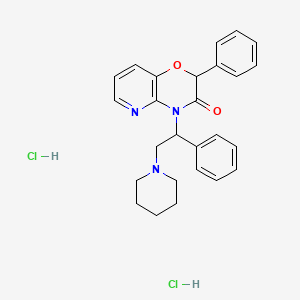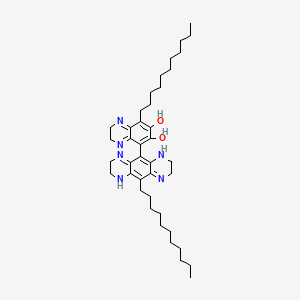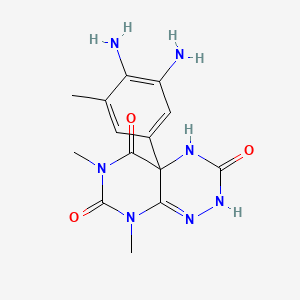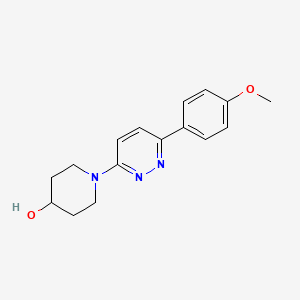
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a piperidinol group attached to a pyridazinyl ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a subject of study for its potential pharmacological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl hydrazine with a suitable pyridazine derivative under controlled conditions to form the pyridazinyl intermediate. This intermediate is then reacted with piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets. It is believed to act as a non-competitive antagonist at NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. By blocking these receptors, the compound may exert anticonvulsant and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxyphenyl)-4-piperidinol
- 4-(4-Chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol
Uniqueness
Compared to similar compounds, 4-Piperidinol, 1-(6-(4-methoxyphenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern and the presence of the pyridazinyl ring
Propriétés
Numéro CAS |
93181-98-7 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C16H19N3O2/c1-21-14-4-2-12(3-5-14)15-6-7-16(18-17-15)19-10-8-13(20)9-11-19/h2-7,13,20H,8-11H2,1H3 |
Clé InChI |
IFJMWVNASFYBDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


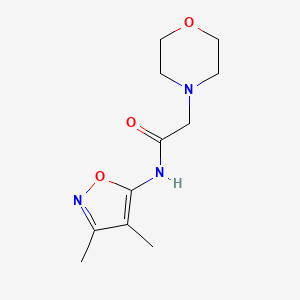
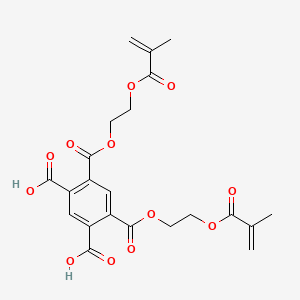
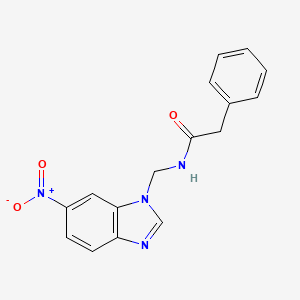
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)

